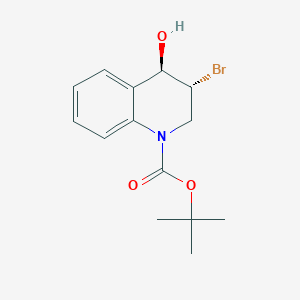

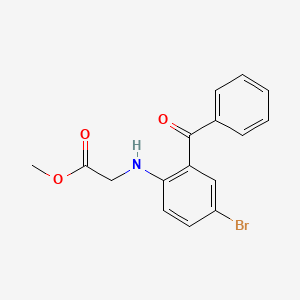

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

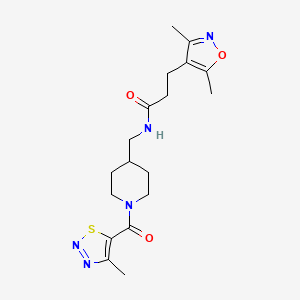

The compound is likely to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromo group, a hydroxy group, and a tert-butyl ester group attached to the quinoline structure .

Molecular Structure Analysis

The molecular structure would be based on the quinoline structure, with the bromo and hydroxy groups likely attached at the 3rd and 4th positions respectively . The tert-butyl ester would be attached at the 1-carboxylate position .Chemical Reactions Analysis

The compound could potentially undergo reactions typical of bromo compounds, hydroxy compounds, and esters . For example, the bromo group could be replaced by nucleophilic substitution, the hydroxy group could be involved in condensation reactions, and the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure . Factors such as the presence and position of the bromo, hydroxy, and tert-butyl ester groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate and related compounds have been a focal point in synthetic organic chemistry, particularly in the development of new synthetic methodologies and their applications in creating biologically active molecules. For example, a study demonstrated the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, highlighting a facile protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling. This process, involving tert-butyl carbazate, points to the compound's role in synthesizing structurally complex molecules under mild conditions (Xie et al., 2019).

Ligand Design for Catalysis

In the realm of asymmetric catalysis, tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate derivatives, such as P-chiral phosphine ligands, have been utilized for rhodium-catalyzed asymmetric hydrogenation. These ligands, designed with tert-butylmethylphosphino groups, have shown excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes, showcasing their potential in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Novel Cyclization Reactions

The compound's structural framework has been explored in novel cyclization reactions. For instance, ethyl 2-bromomethyl-quinoline-3-carboxylate reacted with substituted tert-butyl-phenols to give 2-tert-butyl-phenoxy-methyl-quinoline-3-carboxylic acids. These compounds then underwent intramolecular Friedel-Crafts acylation, leading to tert-butyl substituted heterocyclic-fused quinoline compounds. This study not only elucidates new pathways for constructing quinoline derivatives but also demonstrates the versatility of tert-butyl-quinoline compounds in organic synthesis (Gao Wen-tao, 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-8-10(15)12(17)9-6-4-5-7-11(9)16/h4-7,10,12,17H,8H2,1-3H3/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBVHAPOPNVVQT-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C2=CC=CC=C21)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

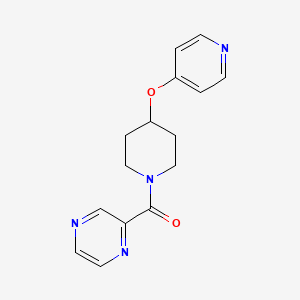

![(3,4-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2871879.png)

![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)

![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)